N-benzyl-6-bromochroman-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-6-bromochroman-3-amine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a bromine atom at the 6th position of the chroman ring and an amine group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-bromochroman-3-amine typically involves multi-step organic reactions. One common method is the bromination of chroman derivatives followed by amination. For instance, the bromination of chroman can be achieved using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux conditions . The resulting brominated chroman is then subjected to nucleophilic substitution with benzylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-6-bromochroman-3-amine can undergo various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Ni, H2/Rh, NaBH4
Substitution: Nucleophiles like RNH2, RSH
Major Products Formed
Oxidation: Corresponding oxidized derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted chroman derivatives
Wissenschaftliche Forschungsanwendungen
N-benzyl-6-bromochroman-3-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-benzyl-6-bromochroman-3-amine involves its interaction with specific molecular targets. For instance, the compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways . The presence of the bromine atom and the amine group allows the compound to engage in hydrogen bonding and electrostatic interactions with target molecules, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzylpiperidine: A compound with similar structural features but with a piperidine ring instead of a chroman ring.
N-isopropylbenzylamine: A compound with an isopropyl group instead of a bromine atom.
Uniqueness
N-benzyl-6-bromochroman-3-amine is unique due to the presence of both a bromine atom and an amine group on the chroman ring. This structural feature imparts distinct chemical reactivity and biological activity to the compound, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H16BrNO |
---|---|
Molekulargewicht |
318.21 g/mol |
IUPAC-Name |
N-benzyl-6-bromo-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C16H16BrNO/c17-14-6-7-16-13(8-14)9-15(11-19-16)18-10-12-4-2-1-3-5-12/h1-8,15,18H,9-11H2 |
InChI-Schlüssel |
JUSSVOVSURWKOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC2=C1C=C(C=C2)Br)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.